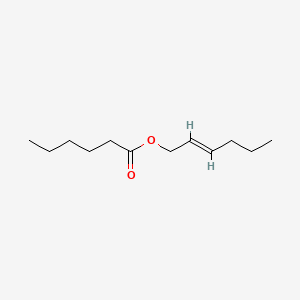
4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid
Overview
Description
The compound “4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid” seems to be a derivative of “3,4-Dimethoxyphenylacetic acid”, which is a dimethoxybenzene and a member of phenylacetic acids . It has a role as a human urinary metabolite and a human xenobiotic metabolite .
Synthesis Analysis
A method for synthesizing 3,4-dimethoxyphenyl acetonitrile, which might be a precursor to the compound you’re interested in, involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .
Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in “3,4-Dimethoxyphenylacetic acid” is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules .
Scientific Research Applications
Cancer Research
- Field : Cancer Research .
- Application : The compound 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were designed, synthesized, and evaluated for antitumor activity against cancer stem cells .
- Method : The compounds were synthesized in one pot. Enaminones were reacted with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid .
- Results : Most of the compounds were found to be active against side population cancer stem cells with an inhibition of >50% at a 10 μM concentration .
Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Organic Chemistry .
- Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described .
- Method : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The diastereomeric morpholinone derivative was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Synthesis of Isochromanone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method : The reaction is carried out in the presence of acid .
- Results : The product of the reaction is an isochromanone .
Cross-Coupling Reaction
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylboronic acid can be used in the cross-coupling reaction with 5,7-dichloropyrido .
- Method : The reaction is catalyzed by palladium .
- Results : The product of the reaction is a complex compound .
Synthesis of Natural Alkaloid
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylboronic acid can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid .
- Method : The specific method of synthesis is not provided .
- Results : The product of the synthesis is buflavine 1, a natural alkaloid .
Induction of γ Globin Gene Expression
- Field : Molecular Biology .
- Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in reporter assays and in vivo erythropoiesis .
- Results : The results of the screening are not provided .
Synthesis of Isochromanone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method : The reaction is carried out in the presence of acid .
- Results : The product of the reaction is an isochromanone .
Cross-Coupling Reaction
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylboronic acid can be used in the cross-coupling reaction with 5,7-dichloropyrido .
- Method : The reaction is catalyzed by palladium .
- Results : The product of the reaction is a complex compound .
Synthesis of Natural Alkaloid
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylboronic acid can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid .
- Method : The specific method of synthesis is not provided .
- Results : The product of the synthesis is buflavine 1, a natural alkaloid .
Induction of γ Globin Gene Expression
- Field : Molecular Biology .
- Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in reporter assays and in vivo erythropoiesis .
- Results : The results of the screening are not provided .
Spectroscopic, Thermal, and Dielectric Studies
- Field : Physical Chemistry .
- Application : n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (abbreviated as n-butyl THPM) was synthesized for spectroscopic, thermal, and dielectric studies .
- Method : The n-butyl THPM crystals were grown by slow solvent evaporation technique using chloroform as a solvent .
- Results : The crystals remained stable up to 150 °C and then started decomposing .
Safety And Hazards
properties
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWWXPLUJFEHM-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230518 | |
| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid | |
CAS RN |
80937-23-1 | |
| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80937-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-(3,4-dimethoxyphenyl)-4-oxo-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)-4-oxocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)


![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)



![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)


